tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate: is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a tert-butyl group attached to a carbamate moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate typically involves the reaction of 5-hydroxynaphthalene-1-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene compounds depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (5-hydroxynaphthalen-2-yl)carbamate
- tert-Butyl (6-hydroxynaphthalen-1-yl)carbamate
- tert-Butyl (5-methoxynaphthalen-1-yl)carbamate
Comparison: tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate is unique due to the specific position of the hydroxyl group on the naphthalene ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
tert-butyl N-(5-hydroxynaphthalen-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-4-7-11-10(12)6-5-9-13(11)17/h4-9,17H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIZAYGXAWVSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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